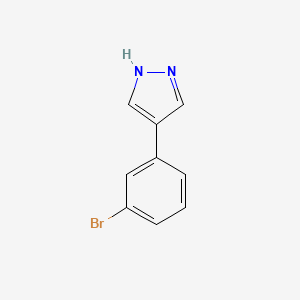

4-(3-bromophenyl)-1H-pyrazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(3-bromophenyl)-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2/c10-9-3-1-2-7(4-9)8-5-11-12-6-8/h1-6H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWJALWCDYPLISV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=CNN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30375470 | |

| Record name | 4-(3-bromophenyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916792-28-4 | |

| Record name | 4-(3-bromophenyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(3-bromophenyl)-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis and characterization of 4-(3-bromophenyl)-1H-pyrazole

An In-depth Technical Guide to the Synthesis and Characterization of 4-(3-bromophenyl)-1H-pyrazole

Introduction

Pyrazole and its derivatives represent a cornerstone in heterocyclic chemistry, primarily due to their wide-ranging applications in medicinal chemistry and materials science.[1][2][3] These five-membered aromatic rings, containing two adjacent nitrogen atoms, are key pharmacophores found in numerous commercially available drugs, exhibiting activities such as anti-inflammatory, anticancer, and antibacterial properties.[1][4] The functionalization of the pyrazole core, particularly with aryl substituents, allows for the fine-tuning of its steric and electronic properties, making it a versatile scaffold in drug design.

This guide provides a comprehensive technical overview of a specific, valuable derivative: this compound. We will delve into a field-proven synthetic methodology, the Suzuki-Miyaura cross-coupling reaction, explaining the rationale behind the procedural choices. Furthermore, this document establishes a self-validating framework for the unambiguous characterization of the final compound through a suite of spectroscopic and physical analyses. This content is tailored for researchers, scientists, and drug development professionals who require a practical and scientifically rigorous understanding of this compound's synthesis and verification.

Part 1: Synthetic Strategy and Experimental Protocol

The synthesis of 4-arylpyrazoles can be approached through various classical and modern methods, including the condensation of 1,3-dicarbonyl compounds with hydrazines or multicomponent reactions.[1][5] However, for modularity, efficiency, and broad functional group tolerance, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as a superior strategy.[6][7][8] This method allows for the direct and high-yielding formation of a C-C bond between a halo-pyrazole and an arylboronic acid.

Chosen Route: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a robust and versatile method for forging carbon-carbon bonds.[7] We select this route for the synthesis of this compound by coupling 4-bromopyrazole with 3-bromophenylboronic acid. The choice of this pathway is underpinned by the commercial availability of the starting materials and the reaction's high reliability. The catalytic cycle involves the oxidative addition of a Palladium(0) complex to the 4-bromopyrazole, followed by transmetalation with the boronic acid (activated by a base), and concludes with reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.[7]

Experimental Workflow Diagram

The following diagram outlines the key stages of the synthesis, from reagent preparation to the isolation of the final, purified product.

Caption: Experimental workflow for the Suzuki-Miyaura synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for Suzuki-Miyaura couplings of halo-pyrazoles.[8][9]

-

Reagent Preparation: In a flame-dried Schlenk flask, combine 4-bromopyrazole (1.0 eq), 3-bromophenylboronic acid (1.1 eq), and sodium carbonate (Na₂CO₃) (2.5 eq).

-

Catalyst Addition: Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq), to the flask.

-

Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water as the solvent. The biphasic system is crucial as it dissolves the organic substrates while the aqueous phase dissolves the inorganic base, facilitating the reaction at the interface.[9]

-

Inert Atmosphere: Seal the flask and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.

-

Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting 4-bromopyrazole is consumed (typically 6-12 hours).

-

Workup:

-

Cool the mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Transfer to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

-

Purification:

-

Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent.

-

-

Final Product: Combine the pure fractions and remove the solvent under vacuum to yield this compound as a solid.

Part 2: Comprehensive Characterization

Unambiguous structural confirmation and purity assessment are critical. The following data represents the expected characterization profile for this compound.

Physical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₇BrN₂ | |

| Molecular Weight | 223.07 g/mol | |

| Appearance | White to off-white solid | N/A |

| Melting Point | Not specified, but related compounds like 3-(4-bromophenyl)-1H-pyrazole melt at 132-136 °C |

Spectroscopic Data

The following tables summarize the expected spectroscopic data based on analysis of the structure and data from analogous compounds.[3][10][11][12]

Table 1: ¹H NMR (Proton NMR) Data (400 MHz, CDCl₃) Causality: The chemical shifts are dictated by the electronic environment. The pyrazole protons (H-3, H-5) are deshielded by the aromatic ring system and adjacent nitrogen atoms. The N-H proton is typically broad due to quadrupole broadening and exchange.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 10.0 - 12.0 | br s | 1H | N-H |

| ~ 7.85 | s | 2H | H-3, H-5 (pyrazole) |

| ~ 7.70 | t | 1H | H-2' (Ar-H) |

| ~ 7.50 | d | 1H | H-6' (Ar-H) |

| ~ 7.45 | d | 1H | H-4' (Ar-H) |

| ~ 7.30 | t | 1H | H-5' (Ar-H) |

Table 2: ¹³C NMR (Carbon NMR) Data (100 MHz, CDCl₃) Causality: Carbon chemical shifts reflect the hybridization and electronic density. The C-Br carbon is directly influenced by the electronegative bromine atom, and the pyrazole carbons have shifts typical for five-membered heteroaromatic rings.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 135.0 | C-3, C-5 (pyrazole) |

| ~ 134.5 | C-1' (Ar-C) |

| ~ 131.0 | C-3' (Ar-CH) |

| ~ 130.5 | C-5' (Ar-CH) |

| ~ 128.0 | C-6' (Ar-CH) |

| ~ 124.0 | C-4' (Ar-CH) |

| ~ 123.0 | C-2' (Ar-C-Br) |

| ~ 115.0 | C-4 (pyrazole) |

Table 3: FTIR (Infrared) Spectroscopy Data Causality: IR spectroscopy probes molecular vibrations. The broad N-H stretch is characteristic of hydrogen bonding. Aromatic C-H and C=C stretches confirm the presence of the aryl and pyrazole rings, while the C-Br bond has a characteristic vibration in the fingerprint region.

| Frequency (cm⁻¹) | Vibration Type | Description |

| 3150 - 3300 | N-H stretch | Broad, indicates hydrogen bonding[3][11] |

| 3050 - 3100 | C-H stretch | Aromatic |

| 1580 - 1610 | C=C / C=N stretch | Aromatic and pyrazole ring[13] |

| ~ 1500 | C=C stretch | Aromatic ring |

| 1000 - 1200 | C-H in-plane bend | Aromatic |

| 600 - 800 | C-Br stretch | Fingerprint region |

Table 4: Mass Spectrometry (MS) Data Causality: Mass spectrometry provides the mass-to-charge ratio. The key diagnostic feature for a monobrominated compound is the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br), which results in two peaks of nearly equal intensity separated by 2 Da.

| m/z | Assignment | Description |

| 222 / 224 | [M]⁺ | Molecular ion peak, showing the characteristic bromine isotope pattern (approx. 1:1 ratio). |

| 143 | [M - Br]⁺ | Fragment corresponding to the loss of the bromine atom. |

| 116 | [C₇H₆N₂]⁺ | Fragment corresponding to the phenylpyrazole cation. |

Conclusion

This guide has detailed a robust and efficient synthesis of this compound via a Suzuki-Miyaura cross-coupling reaction, a method chosen for its reliability and modularity. The provided step-by-step protocol offers a clear path for laboratory execution. Furthermore, the comprehensive characterization data, including expected outcomes from NMR, FTIR, and mass spectrometry, establishes a rigorous framework for validating the identity and purity of the synthesized compound. This integrated approach of synthesis and in-depth characterization ensures a high degree of scientific integrity, providing researchers with the necessary tools to confidently produce and verify this valuable chemical entity for applications in drug discovery and materials science.

References

-

Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid. Bioorganic Chemistry. Available at: [Link]

-

Synthesis of Pyrazoline Derivatives from Chalcones. The UNC Asheville Journal of Undergraduate Scholarship. Available at: [Link]

-

Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. Available at: [Link]

-

Synthesis of New Chalcones and Pyrazoles Derived from Dehydroacetic Acid. ResearchGate. Available at: [Link]

-

Design And Development of Pyrazole-Substituted Chalcones: A Synthetic Perspective. International Journal of Innovative Research in Technology. Available at: [Link]

-

Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity. National Institutes of Health. Available at: [Link]

-

SYNTHESIS OF 4-AROYL-5-ARYLPYRAZOLES AND 4-AROYL-3-ARYLPYRAZOLES VIA THE REACTION OF ENAMINODIKETONES WITH SUBSTITUTED HYDRAZINE. HETEROCYCLES. Available at: [Link]

-

Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. National Institutes of Health. Available at: [Link]

-

Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health. Available at: [Link]

-

Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl boronic acids. ResearchGate. Available at: [Link]

-

Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. Available at: [Link]

-

3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. National Institutes of Health. Available at: [Link]

-

One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. SciELO México. Available at: [Link]

Sources

- 1. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. ijirt.org [ijirt.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis of Pyrazoline Derivatives from Chalcones | Capstone, The UNC Asheville Journal of Undergraduate Scholarship [janeway.uncpress.org]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. scielo.org.mx [scielo.org.mx]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-(3-bromophenyl)-1H-pyrazole: Chemical Properties, Structure, and Synthetic Strategies

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(3-bromophenyl)-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and materials science. The pyrazole core is a prevalent scaffold in numerous biologically active molecules, and the introduction of a bromophenyl substituent offers a versatile handle for further chemical modifications, such as cross-coupling reactions. This document delves into the chemical structure, physicochemical properties, spectroscopic signature, and plausible synthetic routes for this compound. Furthermore, it explores the reactivity of this molecule and the broader biological context of pyrazole derivatives, offering insights for its potential applications in research and drug discovery.

Introduction: The Significance of Aryl-Substituted Pyrazoles

Pyrazoles are five-membered aromatic heterocyclic compounds containing two adjacent nitrogen atoms. This structural motif is a cornerstone in medicinal chemistry, found in a wide array of pharmaceuticals with diverse therapeutic applications, including anti-inflammatory, antimicrobial, anticancer, and antipsychotic agents.[1] The versatility of the pyrazole scaffold lies in its unique electronic properties and its ability to act as both a hydrogen bond donor and acceptor, facilitating interactions with biological targets.[2]

The functionalization of the pyrazole ring with aryl groups, such as the 3-bromophenyl moiety, significantly expands its chemical space and potential applications. The bromine atom serves as a key functional group for post-synthetic modifications via transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents to explore structure-activity relationships (SAR).[3] This guide focuses specifically on this compound, providing a detailed analysis of its chemical and structural characteristics.

Molecular Structure and Physicochemical Properties

The structure of this compound features a pyrazole ring substituted at the C4 position with a 3-bromophenyl group. The presence of the pyrrole-like NH group allows for tautomerism, although the 1H-tautomer is generally the most stable.

dot graph { layout=neato; node [shape=plaintext]; A [label=""]; B [label=""]; C [label=""]; D [label=""]; E [label=""]; F [label=""]; G [label=""]; H [label=""]; I [label=""]; J [label=""]; K [label=""]; L [label=""]; M [label="N"]; N [label="N"]; O [label="H"]; P [label="Br"];

A -- B [len=1.5]; B -- C [len=1.5]; C -- D [len=1.5]; D -- E [len=1.5]; E -- F [len=1.5]; F -- A [len=1.5]; A -- G [len=1.5]; G -- H [len=1.5]; H -- I [len=1.5]; I -- J [len=1.5]; J -- G [len=1.5]; H -- M [style=invis]; I -- N [style=invis]; J -- O [style=invis]; D -- P [len=1.5];

subgraph { rank=same; A; B; C; D; E; F; } subgraph { rank=same; G; H; I; J; } } caption="Chemical Structure of this compound"

Data Presentation: Physicochemical Properties

| Property | Value | Source/Basis |

| Molecular Formula | C₉H₇BrN₂ | Calculated |

| Molecular Weight | 223.07 g/mol | Calculated[4] |

| Physical Form | Expected to be a solid at room temperature. | Based on isomers[4] |

| Melting Point | Not determined. For comparison, 3-(4-bromophenyl)-1H-pyrazole has a melting point of 132-136 °C. | |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols. | General solubility of aryl-pyrazoles |

| pKa | The pyrrole-like NH is weakly acidic. | General property of 1H-pyrazoles[2] |

Spectroscopic Analysis

Detailed spectroscopic data for this compound is not currently published. However, a predictive analysis based on the known spectral characteristics of its constituent parts and related compounds can provide a reliable "fingerprint" for its identification.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the pyrazole and bromophenyl protons. The pyrazole protons at positions 3 and 5 would likely appear as singlets, with the NH proton exhibiting a broad singlet. The protons on the bromophenyl ring will present a more complex splitting pattern characteristic of a 1,3-disubstituted benzene ring.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts will be influenced by the electron-withdrawing effects of the bromine atom and the pyrazole ring.

IR Spectroscopy

The infrared spectrum of this compound is expected to exhibit characteristic absorption bands. The N-H stretching vibration will likely appear as a broad band in the region of 3100-3300 cm⁻¹, which is lower than that of a free N-H bond due to hydrogen bonding in the solid state.[2] Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while C=C and C=N stretching vibrations of the aromatic rings will appear in the 1400-1600 cm⁻¹ region. The C-Br stretching frequency is typically observed in the 500-600 cm⁻¹ range.

Mass Spectrometry

The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). The fragmentation pattern would likely involve the loss of bromine and cleavage of the pyrazole ring.

Synthesis and Reactivity

Proposed Synthetic Pathway

A plausible and efficient synthesis of this compound can be envisioned through a modification of the Vilsmeier-Haack reaction, a common method for the synthesis of 4-formylpyrazoles, followed by deformylation. A likely starting material for this synthesis is 3-bromoacetophenone.

Experimental Protocol (Proposed):

-

Vilsmeier-Haack Reagent Formation: To a cooled solution of N,N-dimethylformamide (DMF), phosphorus oxychloride (POCl₃) is added dropwise with stirring to form the Vilsmeier reagent.

-

Formation of the β-chlorovinyl aldehyde: 3-Bromoacetophenone is added to the Vilsmeier reagent, and the mixture is heated. This reaction forms the corresponding β-chlorovinyl aldehyde intermediate.[5]

-

Cyclization: The crude intermediate is then treated with hydrazine hydrate in a suitable solvent, such as ethanol. The mixture is refluxed to facilitate the cyclization reaction, leading to the formation of the pyrazole ring.

-

Work-up and Purification: The reaction mixture is cooled, and the product is isolated by extraction and purified by column chromatography or recrystallization to yield this compound.

Chemical Reactivity

The reactivity of this compound is dictated by the electronic properties of both the pyrazole and the bromophenyl rings.

-

N-H Acidity and N-Alkylation/Arylation: The pyrrole-like nitrogen (N1) possesses a proton that can be abstracted by a base, allowing for N-alkylation or N-arylation reactions to introduce substituents at this position.

-

Electrophilic Substitution: The pyrazole ring is generally resistant to electrophilic substitution due to the electron-withdrawing nature of the two nitrogen atoms. However, the bromophenyl ring can undergo electrophilic substitution, with the bromine atom directing incoming electrophiles to the ortho and para positions relative to itself.

-

Cross-Coupling Reactions: The C-Br bond on the phenyl ring is a key site for reactivity. It can readily participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to form C-C bonds and introduce new functional groups. This makes this compound a valuable building block for the synthesis of more complex molecules.[3]

-

C-H Activation: The C-H bonds on the pyrazole and phenyl rings can be susceptible to transition-metal-catalyzed C-H activation and functionalization, offering alternative routes for derivatization.[6]

Potential Applications in Drug Discovery and Materials Science

While no specific biological activities or applications have been reported for this compound itself, the broader class of pyrazole derivatives exhibits a vast range of biological activities.[7] These include:

-

Anti-inflammatory: As inhibitors of enzymes like cyclooxygenase (COX).

-

Anticancer: Targeting various signaling pathways involved in cell proliferation.

-

Antimicrobial: Showing efficacy against bacteria and fungi.

-

Neurological Disorders: Acting on receptors in the central nervous system.

The presence of the 3-bromophenyl group makes this compound a particularly attractive scaffold for generating libraries of analogues for high-throughput screening in drug discovery programs. The ability to systematically modify the phenyl ring via cross-coupling allows for the fine-tuning of physicochemical properties and biological activity.

In materials science, aryl-substituted pyrazoles are of interest for the development of organic light-emitting diodes (OLEDs), fluorescent probes, and coordination polymers due to their electronic and photophysical properties.

Conclusion

This compound is a versatile heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. While detailed experimental data for this specific molecule is sparse, its chemical properties, structure, and reactivity can be reliably predicted based on the extensive knowledge of related pyrazole derivatives. The synthetic accessibility and the presence of a reactive bromine handle make it a valuable tool for the creation of novel and diverse molecular architectures for a wide range of scientific applications. Further research into the specific properties and biological activities of this compound is warranted.

References

-

MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. [Link]

-

PubChem. (n.d.). 4-Bromopyrazole. National Institutes of Health. [Link]

-

PubMed Central. (n.d.). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. [Link]

-

Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. [Link]

-

MDPI. (n.d.). Regioselective [3+2] Cycloaddition of Di/trifluoromethylated Hydrazonoyl Chlorides with Fluorinated Nitroalkenes: A Facile Access to 3-Di/trifluoroalkyl-5-fluoropyrazoles - Supporting Information. [Link]

-

IUCr Journals. (2023). Crystallographic, spectroscopic, and thermal studies of 1-(4-bromophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazole. [Link]

-

PubMed. (2021). Biological activities of a newly synthesized pyrazoline derivative 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide (B4) compound on rainbow trout alevins, Oncorhynchus mykiss. [Link]

-

MDPI. (n.d.). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. [Link]

-

Royal Society of Chemistry. (n.d.). Rh(III)-catalyzed [4+1] cyclization of aryl substituted pyrazoles with cyclopropanols via C–H activation. [Link]

-

PubMed Central. (n.d.). Four 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives: synthesis, molecular conformation and hydrogen bonding. [Link]

-

ACS Publications. (2024). Synthesis of Fully Substituted Pyrazoles with a Dicyanomethyl Group via DBU/Lewis Acid-Mediated Annulation of D–A Cyclopropanes with Arylhydrazines. [Link]

-

PubMed Central. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. [Link]

-

ResearchGate. (n.d.). (PDF) Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. [Link]

-

PubMed. (n.d.). Synthesis of Substituted Pyrazoles from Aryl-sydnones. [Link]

-

World Journal of Pharmaceutical Research. (n.d.). 4. [Link]

Sources

- 1. wisdomlib.org [wisdomlib.org]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. 4-(4-Bromophenyl)-1H-pyrazole | Sigma-Aldrich [sigmaaldrich.com]

- 5. 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rh(iii)-catalyzed [4 + 1] cyclization of aryl substituted pyrazoles with cyclopropanols via C–H activation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Biological activities of a newly synthesized pyrazoline derivative 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide (B4) compound on rainbow trout alevins, Oncorhynchus mykiss - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Blueprint of 4-(3-bromophenyl)-1H-pyrazole: An In-Depth Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive spectroscopic analysis of the novel heterocyclic compound, 4-(3-bromophenyl)-1H-pyrazole. Aimed at researchers, scientists, and professionals in drug development, this document delves into the nuanced interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By elucidating the correlation between spectral features and molecular structure, this guide serves as an essential reference for the characterization and application of this compound in medicinal chemistry and materials science. We will explore the theoretical underpinnings of each analytical technique, present detailed experimental protocols, and offer expert interpretation of the resulting spectra, ensuring a thorough understanding of the molecule's structural and electronic properties.

Introduction: The Significance of this compound

The pyrazole moiety is a cornerstone in medicinal chemistry, renowned for its diverse biological activities. The introduction of a 4-aryl substituent, particularly a bromophenyl group, can significantly modulate the compound's pharmacokinetic and pharmacodynamic properties. The precise characterization of this compound is therefore paramount for its potential applications. Spectroscopic analysis provides the foundational data for confirming molecular identity, purity, and structural integrity, which are critical for any further investigation or application. This guide will systematically dissect the NMR, IR, and MS data to provide a complete structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Proton and Carbon Framework

NMR spectroscopy is an unparalleled tool for determining the precise arrangement of atoms within a molecule. For this compound, both ¹H and ¹³C NMR provide critical insights into its structure.

Experimental Protocol: NMR Analysis

A standardized protocol for acquiring high-resolution NMR spectra is crucial for data reproducibility and accuracy.

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Ensure complete dissolution by gentle vortexing.

-

Transfer the solution to a 5 mm NMR tube.

Instrumental Parameters:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended.

-

¹H NMR:

-

Pulse sequence: Standard single-pulse experiment.

-

Spectral width: -2 to 12 ppm.

-

Number of scans: 16-32.

-

Relaxation delay: 1-2 seconds.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral width: 0 to 160 ppm.

-

Number of scans: 1024 or more, depending on sample concentration.

-

Relaxation delay: 2 seconds.

-

Diagram of the NMR Experimental Workflow:

Caption: Workflow for NMR spectroscopic analysis.

¹H NMR Spectral Interpretation

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the pyrazole and bromophenyl rings, as well as a characteristic signal for the N-H proton.

-

Pyrazole Protons (H-3 and H-5): Due to the tautomerism of the N-H proton, the H-3 and H-5 protons of the pyrazole ring are typically observed as a single, often broad, singlet in the aromatic region, generally downfield due to the electron-withdrawing nature of the adjacent nitrogen atoms.

-

Bromophenyl Protons: The four protons of the 3-bromophenyl ring will appear as a complex multiplet in the aromatic region. Their chemical shifts and coupling patterns are dictated by their positions relative to the bromine atom and the pyrazole ring.

-

N-H Proton: The N-H proton signal is often broad and its chemical shift can be highly variable, depending on the solvent, concentration, and temperature, due to hydrogen bonding and chemical exchange.

¹³C NMR Spectral Interpretation

The proton-decoupled ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

-

Pyrazole Carbons: The C-3 and C-5 carbons of the pyrazole ring will appear at distinct chemical shifts, influenced by the adjacent nitrogen atoms. The C-4 carbon, being attached to the bulky bromophenyl group, will also have a characteristic chemical shift.

-

Bromophenyl Carbons: Six distinct signals are expected for the carbons of the bromophenyl ring. The carbon directly attached to the bromine atom (C-Br) will be significantly influenced by the halogen's electronegativity and heavy atom effect. The other five carbons will have chemical shifts determined by their position and the electronic effects of the substituents.

Infrared (IR) Spectroscopy: Probing Functional Groups and Vibrational Modes

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: FTIR Analysis

For a solid sample like this compound, the Attenuated Total Reflectance (ATR) or KBr pellet method is typically employed.

ATR Method:

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid sample directly onto the crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Acquire the spectrum.

KBr Pellet Method:

-

Grind 1-2 mg of the sample with approximately 100 mg of dry KBr powder in an agate mortar.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Place the pellet in the sample holder of the FTIR spectrometer for analysis.

Diagram of the FTIR Experimental Workflow:

Caption: Workflow for Mass Spectrometry analysis.

Mass Spectral Interpretation

The mass spectrum of this compound will provide key structural information.

-

Molecular Ion Peak (M⁺): The molecular ion peak will be observed at an m/z corresponding to the molecular weight of the compound. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, the molecular ion peak will appear as a pair of peaks (M⁺ and M+2) of nearly equal intensity, separated by 2 m/z units.

-

Fragmentation Pattern: The fragmentation of the molecular ion will lead to the formation of several characteristic fragment ions. Common fragmentation pathways for aryl-substituted pyrazoles and brominated aromatic compounds include:

-

Loss of Br•: A significant fragment resulting from the cleavage of the C-Br bond.

-

Loss of HCN: A common fragmentation pathway for pyrazole rings.

-

Formation of Bromophenyl Cation: The [C₆H₄Br]⁺ ion is a likely and stable fragment.

-

Conclusion

The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS techniques provides a detailed and unambiguous structural characterization. The data presented in this guide, from the precise chemical shifts in NMR to the characteristic vibrational frequencies in IR and the distinct fragmentation patterns in MS, collectively form a spectroscopic blueprint of the molecule. This information is indispensable for researchers in quality control, reaction monitoring, and for understanding the structure-activity relationships in the development of new therapeutic agents or functional materials.

References

Note: As specific experimental data for this compound was not found in the provided search results, the references below are to general spectroscopic principles and data for related compounds. A complete guide would necessitate citing the primary literature where the synthesis and characterization of this specific compound are reported.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Pretsch, E., Bühlmann, P., & Affolter, C. (2009).

-

NIST Chemistry WebBook. 4-Bromopyrazole.[Link] [1]6. PubChem. 4-Bromopyrazole.[Link]

Sources

Exploring the Biological Frontier: A Technical Guide to the Potential Activities of 4-(3-bromophenyl)-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents with a broad spectrum of biological activities.[1][2][3] This technical guide delves into the exploratory landscape of 4-(3-bromophenyl)-1H-pyrazole, a specific derivative for which direct biological data is not yet prevalent in public literature. By examining the well-established activities of structurally related bromophenyl-pyrazole analogs and the overarching pharmacological profile of the pyrazole core, we can construct a scientifically grounded hypothesis regarding its potential therapeutic applications. This document will serve as a roadmap for researchers, outlining the synthesis, predicted biological activities, and detailed experimental protocols to systematically investigate the promise of this compound.

The Pyrazole Scaffold: A Privileged Structure in Drug Discovery

The five-membered aromatic ring of pyrazole, containing two adjacent nitrogen atoms, confers a unique combination of chemical properties that make it a "privileged scaffold" in drug design.[1] Its metabolic stability, capacity for diverse substitutions, and ability to engage in various non-covalent interactions with biological targets have led to the development of numerous successful drugs.[3] Notable examples include the anti-inflammatory drug celecoxib, the anticancer agent ruxolitinib, and the erectile dysfunction medication sildenafil, all of which feature a pyrazole core.[1] The versatility of the pyrazole ring allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making it a fertile ground for the discovery of novel therapeutic agents.[2][3]

Synthesis of 4-Aryl-1H-Pyrazoles: A General Overview

The synthesis of 4-aryl-1H-pyrazoles can be achieved through several established synthetic routes. A common and effective method is the Suzuki cross-coupling reaction.[4][5] This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between a pyrazole derivative bearing a halide (such as a bromine atom) at the 4-position and an arylboronic acid.

A generalized workflow for the synthesis of this compound via a Suzuki coupling approach is depicted below.

Caption: Generalized workflow for the synthesis of this compound.

Predicted Biological Activities of this compound

While direct experimental data for this compound is scarce, we can infer its potential biological activities by examining its structural analogues. The presence of both a pyrazole core and a bromophenyl substituent suggests several promising avenues for investigation.

Anticancer Potential

The pyrazole scaffold is a well-established pharmacophore in oncology.[2][6][7] Numerous pyrazole derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of kinases, tubulin polymerization, and cell cycle progression.[5][8]

Notably, the presence of a bromophenyl group on the pyrazole ring has been associated with significant cytotoxic effects. For instance, a study on pyrazole derivatives revealed that a compound substituted with a 4-bromophenyl group exhibited potent growth inhibition against A549 (lung), HeLa (cervical), and MCF-7 (breast) cancer cell lines, with IC50 values of 8.0 µM, 9.8 µM, and 5.8 µM, respectively.[2] Another study highlighted that the introduction of a 4-chlorophenyl substituent on a pyrazole derivative led to excellent anticancer activity against HeLa cells.[6] These findings strongly suggest that the electron-withdrawing nature and lipophilicity of the halogenated phenyl ring contribute to the anticancer potency.

Based on this evidence, it is highly probable that this compound will exhibit cytotoxic activity against a range of cancer cell lines. The meta-position of the bromine atom on the phenyl ring may influence its binding affinity and selectivity for specific biological targets compared to its para-substituted counterparts.

Anti-inflammatory Properties

The anti-inflammatory properties of pyrazole derivatives are well-documented, with celecoxib being a prime example of a selective COX-2 inhibitor.[3][9][10] The pyrazole ring system is adept at fitting into the active sites of inflammatory enzymes.

Several studies have reported the anti-inflammatory activity of pyrazole analogues.[3][9][11] For example, a series of 1-thiocarbamoyl-3-substituted phenyl-5-(2-pyrrolyl)-4,5-dihydro-(1H)-pyrazole derivatives were synthesized and showed promising anti-inflammatory activity.[3] Another study reported that N-((5-(4-chlorophenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylene)-3,5-bis(trifluoromethyl)aniline exhibited optimal anti-inflammatory activity comparable to standard drugs.[3]

Given the established anti-inflammatory profile of the pyrazole scaffold, this compound is a strong candidate for possessing anti-inflammatory effects. It may exert its action through the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes or by modulating pro-inflammatory cytokine production.

Enzyme Inhibition

The pyrazole moiety is a versatile inhibitor of various enzymes due to its ability to form hydrogen bonds and other interactions within enzyme active sites.[12] Studies have shown that pyrazole derivatives can inhibit a wide range of enzymes, including monoamine oxidases (MAOs), amine oxidases, and others.[12]

For instance, a series of 1,3,5-triphenyl-4,5-dihydro-(1H)-pyrazole derivatives demonstrated good inhibitory activity against monoamine oxidases and bovine serum amine oxidases.[12] The inhibitory activity and selectivity were found to be dependent on the substituents on the phenyl rings. This suggests that the 3-bromophenyl group in this compound could play a crucial role in its interaction with enzyme targets.

Therefore, it is plausible that this compound could act as an inhibitor of various enzymes, and screening against a panel of relevant enzymes would be a valuable step in elucidating its biological activity.

Proposed Experimental Protocols for Biological Evaluation

To validate the predicted biological activities of this compound, a systematic experimental approach is necessary. The following protocols provide a framework for the initial in vitro evaluation of this compound.

In Vitro Anticancer Activity Assessment

Objective: To determine the cytotoxic effects of this compound on a panel of human cancer cell lines.

Methodology: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[13]

Step-by-Step Protocol:

-

Cell Culture: Culture human cancer cell lines (e.g., A549, HeLa, MCF-7, and a non-cancerous control cell line like HEK293) in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution to obtain a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the compound dilutions to the respective wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 (half-maximal inhibitory concentration) value using a dose-response curve.

Caption: Workflow for the in vitro cytotoxicity assessment using the MTT assay.

In Vitro Anti-inflammatory Activity Assessment

Objective: To evaluate the potential of this compound to inhibit key inflammatory enzymes.

Methodology: COX Inhibition Assay

This assay measures the ability of the compound to inhibit the activity of cyclooxygenase (COX-1 and COX-2) enzymes.

Step-by-Step Protocol:

-

Enzyme and Substrate Preparation: Obtain purified COX-1 and COX-2 enzymes and arachidonic acid as the substrate.

-

Compound Incubation: Pre-incubate the enzymes with various concentrations of this compound or a known COX inhibitor (e.g., celecoxib or indomethacin) for a specified time.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

-

Prostaglandin Measurement: After a set incubation period, stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced using an ELISA kit.

-

Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.

Caption: Workflow for the in vitro COX inhibition assay.

Conclusion and Future Directions

While direct biological data on this compound remains to be established, the extensive body of research on related pyrazole derivatives provides a strong rationale for its investigation as a potential therapeutic agent. The presence of the pyrazole core, coupled with a bromophenyl substituent, suggests promising anticancer and anti-inflammatory activities, as well as the potential for enzyme inhibition.

The experimental protocols outlined in this guide offer a clear path for the initial in vitro evaluation of this compound. Positive results from these assays would warrant further investigation, including more detailed mechanistic studies, in vivo efficacy studies in animal models, and comprehensive safety and toxicity profiling. The exploration of this compound represents an exciting opportunity to expand the therapeutic potential of the pyrazole scaffold and potentially uncover a novel candidate for drug development.

References

-

Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry.

-

SAR study of 4-arylazo-3,5-diamino-1H-pyrazoles: identification of small molecules that induce dispersal of Pseudomonas aeruginosa biofilms. National Institutes of Health.

-

Biological activities of a newly synthesized pyrazoline derivative 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide (B4) compound on rainbow trout alevins, Oncorhynchus mykiss. ResearchGate.

-

Biological activities of a newly synthesized pyrazoline derivative 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide (B4) compound on rainbow trout alevins, Oncorhynchus mykiss. PubMed.

-

Pyrazoles as anticancer agents: Recent advances. SRR Publications.

-

High-Throughput Screening of 4-Bromo-3-(4-nitrophenyl)-1H-pyrazole Analogs for Anticancer Activity. Benchchem.

-

Synthesis and biological evaluation of (1-aryl-1H-pyrazol-4-yl) (3,4,5-trimethoxyphenyl)methanone derivatives as tubulin inhibitors. PubMed.

-

Design, Synthesis, and Biological Evaluation of 4-arylmethyl-1-phenylpyrazole and 4-aryloxy-1-phenylpyrazole Derivatives as Novel Androgen Receptor Antagonists. PubMed.

-

Synthesis and Anti-Inflammatory Activity of Some O-Propargylated-N-acetylpyrazole Derived from 1,3-Diarylpropenones. National Institutes of Health.

-

Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. Royal Society of Chemistry.

-

Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. National Institutes of Health.

-

Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. KTU ePubl.

-

From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Preprints.org.

-

Review: Anticancer Activity Of Pyrazole. International Journal of Pharmaceutical Sciences.

-

Synthesis of the starting compound 3-(4-bromophenyl)-1-ethyl-1H-pyrazole-4-carbaldehyde 1. ResearchGate.

-

Synthesis and biological evaluation of 3-(2,4-dichlorophenoxymethyl)-1-phenyl-1H-pyrazole derivatives as potential antitumor agents. ResearchGate.

-

Current status of pyrazole and its biological activities. National Institutes of Health.

-

3-(4-Bromophenyl)-1H-pyrazole 97 73387-46-9. Sigma-Aldrich.

-

Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. Pencis.

-

3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. National Institutes of Health.

-

Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Bentham Science.

-

Inhibitory effect of 1,3,5-triphenyl-4,5-dihydro-(1H)-pyrazole derivatives on activity of amine oxidases. PubMed.

-

4-Bromopyrazole 99 2075-45-8. Sigma-Aldrich.

-

1-(4-Bromophenyl)-1H-pyrazol-3-amine. Benchchem.

Sources

- 1. Biological activities of a newly synthesized pyrazoline derivative 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide (B4) compound on rainbow trout alevins, Oncorhynchus mykiss [aabu.edu.jo]

- 2. srrjournals.com [srrjournals.com]

- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00972F [pubs.rsc.org]

- 5. epubl.ktu.edu [epubl.ktu.edu]

- 6. ijpsjournal.com [ijpsjournal.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and biological evaluation of (1-aryl-1H-pyrazol-4-yl) (3,4,5-trimethoxyphenyl)methanone derivatives as tubulin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ijpsjournal.com [ijpsjournal.com]

- 11. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies - Chahal - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [journals.eco-vector.com]

- 12. Inhibitory effect of 1,3,5-triphenyl-4,5-dihydro-(1H)-pyrazole derivatives on activity of amine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

The 4-(3-Bromophenyl)-1H-pyrazole Scaffold: A Privileged Core in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their ability to interact with a wide range of biological targets and serve as a foundation for the development of potent and selective therapeutic agents. The 4-(3-bromophenyl)-1H-pyrazole core is one such scaffold that has garnered significant attention in recent years. Its unique combination of structural features – a planar, aromatic pyrazole ring capable of engaging in various non-covalent interactions, and a strategically positioned bromine atom on the phenyl ring that serves as a versatile synthetic handle – makes it an attractive starting point for the design of novel drug candidates. Pyrazole-containing compounds have already made a significant impact on medicine, with numerous approved drugs for a variety of indications, including cancer, inflammation, and viral infections.[1] This guide provides a comprehensive technical overview of the this compound scaffold, from its synthesis and chemical properties to its diverse applications in medicinal chemistry, with a focus on providing actionable insights for researchers in the field.

Synthesis and Chemical Properties: Building the Core and Unleashing its Potential

The synthetic accessibility of a scaffold is a critical factor in its utility for drug discovery. The this compound core can be constructed through several established synthetic routes, with the most common being the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.

A general and efficient method for the synthesis of 3,5-diarylpyrazoles involves the reaction of an appropriate chalcone with hydrazine.[2] Specifically for the this compound scaffold, a plausible synthetic route would involve the Claisen-Schmidt condensation of 3-bromoacetophenone with a suitable aldehyde to form a chalcone, followed by cyclization with hydrazine hydrate.

Experimental Protocol: Synthesis of this compound

This protocol is a representative example based on established methods for pyrazole synthesis.[3][4]

Step 1: Synthesis of (E)-1-(3-bromophenyl)-3-arylprop-2-en-1-one (Chalcone)

-

To a stirred solution of 3-bromoacetophenone (1.0 eq) and an appropriate aromatic aldehyde (1.0 eq) in ethanol, add an aqueous solution of sodium hydroxide (2.0 eq) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl.

-

Filter the precipitated solid, wash with water, and dry.

-

Recrystallize the crude product from ethanol to obtain the pure chalcone.

Step 2: Synthesis of this compound

-

To a solution of the chalcone (1.0 eq) in glacial acetic acid, add hydrazine hydrate (1.5 eq).

-

Reflux the reaction mixture for 8-10 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Neutralize the solution with a saturated sodium bicarbonate solution.

-

Filter the precipitated solid, wash thoroughly with water, and dry.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired this compound.

The bromine atom at the meta-position of the phenyl ring is a key feature of this scaffold, serving as a versatile handle for further chemical modifications. It readily participates in various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, allowing for the introduction of a wide range of substituents to explore the chemical space and optimize biological activity.

Caption: Synthetic route to the this compound core and its subsequent diversification via Suzuki coupling.

Medicinal Chemistry Applications: A Scaffold for Diverse Therapeutic Areas

The this compound scaffold has demonstrated its versatility in medicinal chemistry, with applications spanning several therapeutic areas.

Neurodegenerative Diseases: The Case of Anle138b

A prominent example of the therapeutic potential of this scaffold is the compound anle138b (3-(1,3-benzodioxol-5-yl)-5-(3-bromophenyl)-1H-pyrazole), a novel oligomer modulator under investigation for the treatment of neurodegenerative diseases like Parkinson's and Alzheimer's disease.[5][6]

Mechanism of Action: Anle138b has been shown to inhibit the formation of pathological protein aggregates, a hallmark of many neurodegenerative disorders. It directly binds to and inhibits the formation of toxic oligomers of proteins such as α-synuclein and tau.[5][6] Molecular dynamics simulations suggest that anle138b preferentially interacts with disordered protein ensembles through its pyrazole moiety, effectively blocking the inter-peptide main chain interactions necessary for the formation of ordered β-sheet structures.[7]

Structure-Activity Relationship (SAR): Studies on anle138b and its analogs have revealed a clear structure-activity relationship. The bromine atom at the meta-position of the phenyl ring is crucial for its high inhibitory activity. Moving the bromine to the para- or ortho-position significantly reduces or abolishes its activity, respectively.[5] This highlights the importance of the specific substitution pattern of the this compound core for achieving the desired biological effect.

Caption: Structure-activity relationship of anle138b highlighting the importance of the meta-bromo substitution.

Oncology: A Promising Scaffold for Kinase Inhibitors

The pyrazole ring is a well-established pharmacophore in the design of protein kinase inhibitors, with several approved drugs containing this moiety.[8][9] The this compound scaffold offers a valuable starting point for the development of novel kinase inhibitors for the treatment of cancer. The pyrazole core can act as a hinge-binding motif, while the bromophenyl group can be directed towards other regions of the ATP-binding pocket or serve as a vector for further modifications to enhance potency and selectivity. The bromine atom can also participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in drug-target recognition.[10][11]

Anti-inflammatory and Analgesic Agents

Pyrazole derivatives have a long history as anti-inflammatory and analgesic agents, with celecoxib being a well-known example.[12][13] The this compound scaffold can be utilized to design novel anti-inflammatory compounds, potentially targeting enzymes such as cyclooxygenases (COX) or other inflammatory mediators. The ability to easily diversify the scaffold through modifications at the bromine position allows for the fine-tuning of activity and selectivity.

The Strategic Importance of the Meta-Bromo Substitution

The presence of a bromine atom at the meta-position of the phenyl ring is not merely a synthetic convenience but a key strategic element in the design of bioactive molecules based on this scaffold.

-

Vector for Diversification: As previously mentioned, the bromine atom is an excellent handle for introducing a wide array of chemical groups via cross-coupling reactions. This allows for the rapid generation of compound libraries to explore SAR and optimize properties such as potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) profiles.

-

Modulation of Electronic Properties: The electron-withdrawing nature of the bromine atom can influence the electronic properties of the phenyl ring, which can in turn affect the binding affinity of the molecule to its target.

-

Halogen Bonding: The bromine atom can act as a halogen bond donor, forming favorable interactions with electron-rich atoms (such as oxygen or nitrogen) in the binding pocket of a protein.[10][11] This can contribute significantly to the binding affinity and selectivity of the inhibitor. In the case of anle138b, the meta-positioning of the bromine is critical for its activity, suggesting a specific and directional interaction within the binding site on the protein oligomers.[5]

Conclusion and Future Perspectives

The this compound scaffold has firmly established itself as a privileged core in medicinal chemistry. Its synthetic tractability, coupled with the strategic placement of a versatile bromine handle, provides a powerful platform for the design and development of novel therapeutic agents. The success of anle138b in preclinical models of neurodegenerative diseases is a testament to the potential of this scaffold. Furthermore, its proven utility in the design of kinase inhibitors and anti-inflammatory agents suggests that its applications are far from exhausted.

Future research in this area will likely focus on:

-

Exploring a broader range of therapeutic targets: The versatility of the scaffold suggests that it could be applied to a wider array of diseases, including infectious diseases and metabolic disorders.

-

Leveraging advanced synthetic methodologies: The development of new and more efficient cross-coupling reactions will further expand the chemical space that can be explored around this core.

-

Utilizing computational chemistry: In silico methods, such as molecular docking and molecular dynamics simulations, will continue to play a crucial role in understanding the mechanism of action of compounds based on this scaffold and in guiding the design of new and improved analogs.

References

- Wagner, J., Ryazanov, S., Leonov, A., Levin, J., Shi, S., Schmidt, F., ... & Griesinger, C. (2013). Anle138b: a novel oligomer modulator for disease-modifying therapy of neurodegenerative diseases such as prion and Parkinson's disease.

- Naim, M. J., Alam, O., Nawaz, F., Alam, M. J., & Alam, P. (2016). Current status of pyrazole and its biological activities. Journal of pharmacy & bioallied sciences, 8(1), 2.

- RJPBCS. (n.d.). Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences.

- Ho, P. S., & Voth, A. R. (2007). The role of halogen bonding in inhibitor recognition and binding by protein kinases. Current topics in medicinal chemistry, 7(14), 1336-1348.

- Fouad, M. A., El-Gendy, M. A., & El-Enany, M. M. (2021). Recent highlights in the synthesis and biological significance of pyrazole derivatives. RSC advances, 11(43), 26656-26681.

- Bhat, B. A., & D'Souza, L. (2009). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 14(12), 5235-5264.

- Levin, J., Schmidt, F., Ryazanov, S., Leonov, A., Griesinger, C., & Giese, A. (2015). Anle138b: a novel oligomer modulator for disease-modifying therapy of neurodegenerative diseases such as prion and Parkinson's disease. Annals of the New York Academy of Sciences, 1338(1), 1-10.

- Tu, Z., & Li, X. (2021). Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). Molecules, 26(11), 3169.

- Naim, M. J., Alam, O., Nawaz, F., Alam, M. J., & Alam, P. (2016). Current status of pyrazole and its biological activities. Journal of pharmacy & bioallied sciences, 8(1), 2.

- Chauhan, A., Sharma, D., & Kumar, R. (2021). Development of Halogenated Pyrazolines as Selective Monoamine Oxidase-B Inhibitors: Deciphering via Molecular Dynamics Approach. ACS omega, 6(22), 14249-14261.

- Kumar, A., & Sharma, S. (2014). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Journal of Saudi Chemical Society, 18(5), 587-593.

- Popa, A., & Găman, A. M. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Pharmaceuticals, 16(7), 1010.

- Gouda, M. A., Eldien, H. F., Girgis, A. S., & Pan, C. (2016).

- Rizzi, F., Arosio, D., Bigi, A., De Luca, C. M., Diomede, L., Forloni, G., ... & Salmona, M. (2023).

- Regier Voth, A., & Ho, P. S. (2007). The role of halogen bonding in inhibitor recognition and binding by protein kinases. Current topics in medicinal chemistry, 7(14), 1336-1348.

- Bhat, B. A., & D'Souza, L. (2009). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 14(12), 5235-5264.

-

RSC. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]

- Abele, F., & Sticht, H. (2020). Resolving the Atomistic Modes of Anle138b Inhibitory Action on Peptide Oligomer Formation. The journal of physical chemistry. B, 124(43), 9516-9527.

- Kumar, A., & Singh, R. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(21), 2011-2029.

- Kumar, A., & Sharma, S. (2019). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Current drug discovery technologies, 16(3), 323-333.

- Tu, Z., & Li, X. (2021). Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). Molecules, 26(11), 3169.

- Goujon, J. Y., & Bihel, F. (2019). Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids. European Journal of Organic Chemistry, 2019(31), 5092-5110.

- Fouad, M. A., El-Gendy, M. A., & El-Enany, M. M. (2021). Recent highlights in the synthesis and biological significance of pyrazole derivatives. RSC advances, 11(43), 26656-26681.

- Krasavin, M., & Dar'in, D. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Arkivoc, 2011(11), 1-21.

- Teixeira, C., & Iley, J. (2018). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 23(10), 2469.

- Elkamhawy, A., Lee, H. J., Pae, A. N., & Roh, E. J. (2021). 3 H-Pyrazolo[4,3- f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo. Journal of medicinal chemistry, 64(16), 12114-12134.

- Hardegger, L. A., Kuhn, B., Spinnler, B., Anselm, L., Ecabert, R., Stihle, M., ... & Diederich, F. (2011). Halogen Bonding: A New Frontier in Medicinal Chemistry. In Halogen Bonding I (pp. 7-56). Springer, Berlin, Heidelberg.

- Belkacem, N., & Gherraf, N. (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. Molecules, 29(1), 123.

-

ResearchGate. (n.d.). Chemical structures of 3,5-Diaryl pyrazoles, 1,5- Diarylpyrazoles and Pyrazolyl and pyrazoline bearing benzene sulphonamides with their IC50 values. Retrieved from [Link]

- El-Gamal, M. I., & Oh, C. H. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(11), 3168.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rjpbcs.com [rjpbcs.com]

- 4. rsc.org [rsc.org]

- 5. Anle138b: a novel oligomer modulator for disease-modifying therapy of neurodegenerative diseases such as prion and Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Frontiers | In silico study of structure-based screening of inhibitors to block PrPC conversion and amyloid aggregation [frontiersin.org]

- 9. 3 H-Pyrazolo[4,3- f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The role of halogen bonding in inhibitor recognition and binding by protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies - Chahal - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [journals.eco-vector.com]

Initial Screening of 4-(3-bromophenyl)-1H-pyrazole for Kinase Inhibition: A Strategic and Methodological Guide

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors.[1][2] Its unique electronic properties and ability to form key hydrogen bond interactions with the kinase hinge region make it an ideal starting point for inhibitor design. This guide provides a comprehensive framework for the initial screening and characterization of a novel derivative, 4-(3-bromophenyl)-1H-pyrazole. We will move beyond a simple recitation of protocols to explore the strategic rationale behind constructing a robust screening cascade, ensuring the generation of high-quality, reproducible, and translatable data. This document outlines a multi-tiered approach, from high-throughput primary screening to secondary validation and selectivity profiling, providing detailed methodologies and critical insights for drug development professionals.

The Strategic Imperative: A Phased Screening Cascade

Embarking on a kinase inhibitor discovery program requires a structured, decision-driven approach. A common pitfall is the reliance on a single assay, which can lead to the pursuit of artifactual hits. To mitigate this, we employ a screening cascade, a sequential process designed to efficiently triage a large number of compounds and progressively increase our confidence in the biological activity of promising candidates. The causality behind this strategy is resource management and data integrity; we use faster, less expensive assays to cast a wide net initially, then apply more complex and resource-intensive assays only to the most promising molecules.

Caption: A logical workflow for identifying and validating kinase inhibitors.

Phase 1: Primary Screening for Initial Hit Discovery

The objective of the primary screen is to rapidly identify which kinases, from a diverse panel, are inhibited by this compound at a single, relatively high concentration (typically 1-10 µM). The choice of assay technology is critical and is driven by throughput, sensitivity, and robustness.[3][4]

Recommended Primary Assay: Luminescence-Based ADP Detection

The ADP-Glo™ Kinase Assay is an excellent choice for primary screening. It measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[5][6] Its universal nature—applicable to virtually any kinase—and high signal-to-background ratio make it ideal for high-throughput screening (HTS).

Causality of Choice: We choose this method because it measures a universal product of kinase reactions (ADP), avoiding the need for specific antibodies or modified substrates for each kinase, which is highly efficient for panel screening. The luminescent readout is also less susceptible to interference from fluorescent compounds compared to fluorescence-based methods.[6]

Detailed Protocol: ADP-Glo™ Kinase Assay

This protocol is designed for a 384-well plate format. All additions should be performed with calibrated multichannel pipettes or automated liquid handlers.

Materials:

-

Substrate (specific to the kinase)

-

ATP

-

This compound (dissolved in 100% DMSO)

-

ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

-

Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

White, opaque 384-well assay plates

Procedure:

-

Compound Plating: Prepare a 10-point, 3-fold serial dilution of this compound in DMSO. For a single-point screen, use the desired final concentration (e.g., 10 µM). Dispense 50 nL of compound solution or DMSO (for controls) into the appropriate wells.

-

Kinase Reaction Mixture Preparation: Prepare a 2X kinase/substrate solution in Kinase Buffer.

-

Initiation of Kinase Reaction: Add 5 µL of the 2X kinase/substrate solution to each well. Then, add 5 µL of a 2X ATP solution to start the reaction. The final volume is 10 µL.

-

Self-Validation: Include "no enzyme" controls (to define background) and "DMSO vehicle" controls (to define 100% activity).

-

-

Incubation: Shake the plate gently for 30 seconds and incubate at room temperature for 60 minutes.

-

Termination and ADP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

-

ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated into ATP and provides luciferase/luciferin to generate a light signal proportional to the ADP concentration. Incubate for 30 minutes at room temperature.

-

Data Acquisition: Read the luminescence on a plate reader.

Data Analysis:

-

Calculate Percent Inhibition using the following formula: % Inhibition = 100 * (1 - (Lumi_compound - Lumi_no_enzyme) / (Lumi_DMSO - Lumi_no_enzyme))

-

A "hit" is typically defined as a compound that causes >50% inhibition.

Phase 2: Hit Validation and Potency Determination

A hit from a primary screen is merely an observation. It must be validated to confirm the activity and rule out artifacts. This phase involves generating a dose-response curve to determine the potency (IC50) and using an orthogonal assay to ensure the observed inhibition is not an artifact of the primary assay format.

IC50 Determination

The half-maximal inhibitory concentration (IC50) is a quantitative measure of a compound's potency.[9][10] It is determined by assaying the inhibitor across a range of concentrations. A low IC50 value indicates higher potency.[9]

Procedure: The protocol is identical to the primary screen, but instead of a single concentration, a serial dilution of the compound is used (typically 8-12 points). The resulting data are plotted with % Inhibition on the Y-axis and log[Inhibitor Concentration] on the X-axis. A sigmoidal curve is fitted to the data to determine the IC50 value.

Caption: The two-step process of measuring kinase activity via ADP production.

Orthogonal Assay Confirmation

To ensure the observed activity is genuine, the hit should be confirmed in an assay with a different detection modality. A thermal shift assay (Differential Scanning Fluorimetry, DSF) is an excellent orthogonal method because it measures direct binding of the compound to the kinase, rather than inhibition of its catalytic activity.[7]

Causality of Choice: An inhibitor identified in an activity assay might not be inhibiting the kinase directly; it could be interfering with ATP, the substrate, or the detection reagents. DSF validates a direct interaction between the compound and the kinase protein by measuring a change in the protein's melting temperature (ΔTm) upon ligand binding. A significant positive ΔTm shift provides strong evidence of direct target engagement.[7]

Phase 3: Selectivity and Cellular Profiling

Once a compound is confirmed to be a potent, direct-binding inhibitor of one or more kinases, the next critical step is to understand its selectivity profile. Most kinase inhibitors are not entirely specific and can bind to multiple kinases, leading to potential off-target effects.[11]

Kinome-wide Selectivity Profiling

Screening this compound against a large, representative panel of the human kinome (e.g., >400 kinases) is essential.[12] This is typically done at a single concentration (e.g., 1 µM). The data provides a global view of the compound's selectivity.

Data Presentation and Interpretation: The results are often presented as a "kinome tree" or a simple table of inhibition values. A key metric for quantifying selectivity is the Selectivity Score (S-score) , which is calculated by dividing the number of kinases inhibited above a certain threshold (e.g., >90% inhibition) by the total number of kinases tested.[11] A lower S-score indicates a more selective compound.

Table 1: Hypothetical Initial Screening Data for this compound at 1 µM

| Kinase Target | Family | % Inhibition at 1 µM | Hit? |

| CDK16 | CMGC | 98% | Yes |

| GSK3B | CMGC | 95% | Yes |

| JNK3 | CMGC | 89% | Yes |

| JAK2 | TK | 45% | No |

| Aurora A | Other | 21% | No |

| LRRK2 | TKL | 15% | No |

| EGFR | TK | 5% | No |

Based on this hypothetical data, the compound shows potent activity against a subset of kinases in the CMGC family, suggesting a promising starting point for developing a selective inhibitor.

Bridging to Cellular Assays

Biochemical potency does not always translate to cellular activity. Factors like cell permeability and stability can prevent a compound from reaching its target inside a cell. Therefore, the final step in an initial screen is to test the compound in a relevant cell-based assay.

Recommended Cellular Assay: A target engagement assay like NanoBRET™ is ideal. It measures the binding of the compound to the target kinase in live cells, providing a direct link between biochemical affinity and cellular target occupancy.[3][7] This confirms that the compound can enter the cell and bind to its intended target in a physiological environment.

Conclusion and Next Steps